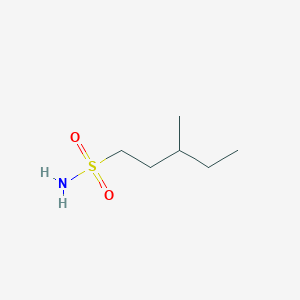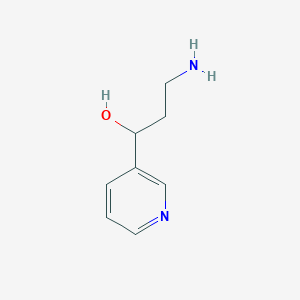
3-Amino-1-(pyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(pyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of amino alcohols It features a pyridine ring attached to a three-carbon chain, which is further substituted with an amino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(pyridin-3-yl)propan-1-ol typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the amino and hydroxyl groups. One common method involves the reduction of 3-nitropyridine to 3-aminopyridine, followed by the addition of a three-carbon chain through a Grignard reaction or other suitable methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving catalytic hydrogenation and other techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(pyridin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Various halogenating agents and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine carboxaldehyde or pyridine carboxylic acid, while reduction can produce different amine derivatives .
Scientific Research Applications
3-Amino-1-(pyridin-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Amino-1-(pyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
3-(Pyridin-2-yl)propan-1-ol: Similar structure but with the pyridine ring attached at a different position.
3-(Piperidin-1-yl)propan-1-ol: Contains a piperidine ring instead of a pyridine ring.
3-(Pyrrolidin-1-yl)propan-1-ol: Contains a pyrrolidine ring instead of a pyridine ring .
Uniqueness
3-Amino-1-(pyridin-3-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on a three-carbon chain attached to a pyridine ring.
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
3-amino-1-pyridin-3-ylpropan-1-ol |
InChI |
InChI=1S/C8H12N2O/c9-4-3-8(11)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4,9H2 |
InChI Key |
RTAJHYMECOMLFK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



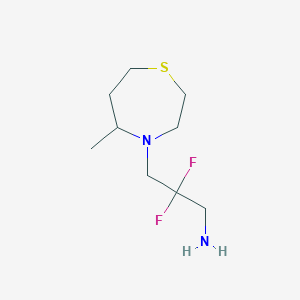
![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)
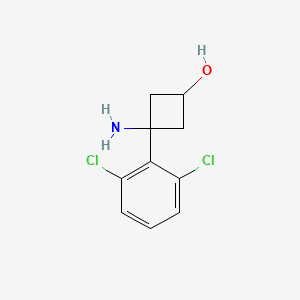
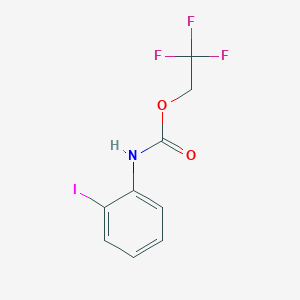

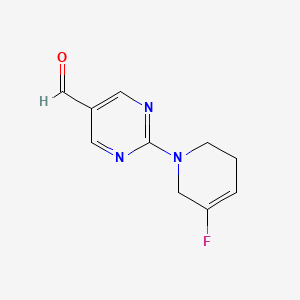
![Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13179884.png)
![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)

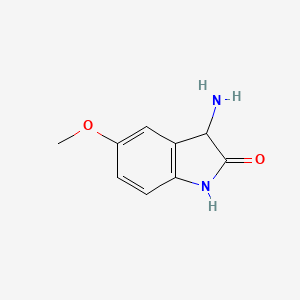
![1-(2-methylpropyl)-1H-imidazo[4,5-c]pyridine-2-thiol](/img/structure/B13179912.png)
